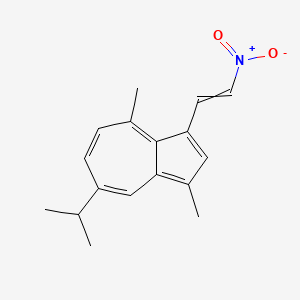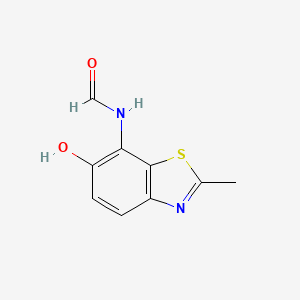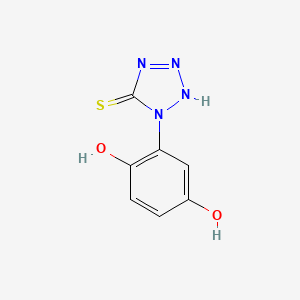
2-(5-Sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains a tetrazolidinyl group and a cyclohexa-2,5-diene-1,4-dione moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with a suitable tetrazolidinyl precursor under controlled conditions. One common method involves the use of a base-catalyzed reaction, where the cyclohexa-2,5-diene-1,4-dione is treated with a tetrazolidinyl thiol in the presence of a base such as sodium hydroxide. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(5-Sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.
Substitution: The tetrazolidinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols and other reduced derivatives.
Substitution: Various substituted tetrazolidinyl derivatives.
Scientific Research Applications
2-(5-Sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The tetrazolidinyl group is particularly important in mediating these interactions, as it can form stable adducts with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
Uniqueness
2-(5-Sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of the tetrazolidinyl group, which imparts distinct chemical reactivity and biological activity. This sets it apart from other similar compounds that may lack this functional group and therefore exhibit different properties and applications .
Properties
CAS No. |
91307-31-2 |
|---|---|
Molecular Formula |
C7H6N4O2S |
Molecular Weight |
210.22 g/mol |
IUPAC Name |
1-(2,5-dihydroxyphenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C7H6N4O2S/c12-4-1-2-6(13)5(3-4)11-7(14)8-9-10-11/h1-3,12-13H,(H,8,10,14) |
InChI Key |
YEPOQJIKXBPGFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)N2C(=S)N=NN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




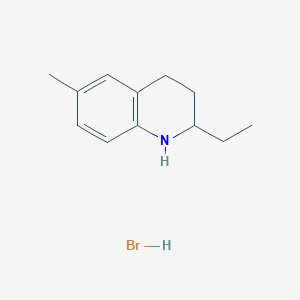
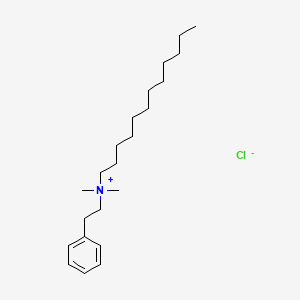

![4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)-](/img/structure/B14352589.png)

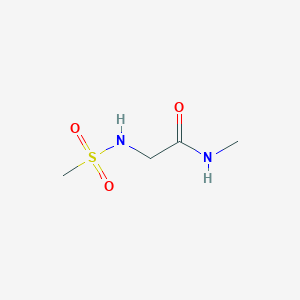
![N-{2-[(Naphthalen-1-yl)methylidene]-2,3-dihydro-1H-inden-1-ylidene}hydroxylamine](/img/structure/B14352620.png)
![1-[2-(Ethylsulfanyl)ethyl]piperidine](/img/structure/B14352621.png)
![1-{3-[(Dimethylamino)methyl]-1-hydroxynaphthalen-2-yl}ethan-1-one](/img/structure/B14352628.png)
methanone](/img/structure/B14352632.png)
